molecular formula C7H5BClNO2 B13938161 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol

Cat. No.: B13938161
M. Wt: 181.38 g/mol
InChI Key: ODBKUFKURLYSEB-UHFFFAOYSA-N
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Description

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a boron-containing heterocyclic compound characterized by a fused benzene ring, an oxazaborinine core (B-O-N linkage), and substituents including chlorine at position 7 and a hydroxyl group at position 1.

Properties

Molecular Formula

C7H5BClNO2

Molecular Weight

181.38 g/mol

IUPAC Name

7-chloro-1-hydroxy-2,3,1-benzoxazaborinine

InChI

InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H

InChI Key

ODBKUFKURLYSEB-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)Cl)C=NO1)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis often begins with appropriately substituted aromatic precursors, such as chlorinated benzene derivatives, which are then functionalized to introduce boron and nitrogen atoms to form the oxazaborine ring. Key intermediates include boronic acid derivatives or boronate esters that facilitate ring closure upon reaction with nitrogen-containing nucleophiles.

Formation of the Oxazaborine Ring

The cyclization to form the oxazaborine heterocycle involves nucleophilic attack and coordination to boron, resulting in a five-membered ring containing boron, nitrogen, and oxygen atoms. This step is sensitive to reaction conditions, requiring careful selection of solvents (often aprotic solvents like tetrahydrofuran or dimethylformamide) and temperature control to prevent side reactions or decomposition.

Chlorination at the 7-Position

Selective chlorination is achieved either by starting with a chlorinated aromatic precursor or by electrophilic aromatic substitution after ring formation. The chlorine atom at the 7-position influences the electronic properties of the molecule and its biological activity.

Hydroxylation Step

The final step involves hydroxylation, typically by treatment with aqueous acid or hydroxide sources, to introduce the hydroxyl group on the boron atom, completing the 1-ol structure. This step requires careful pH and temperature control to avoid hydrolysis of the boron heterocycle.

Reaction Conditions and Optimization

  • Temperature: Generally maintained between 0°C to 80°C depending on the step.
  • Solvent: Polar aprotic solvents are preferred for ring formation; aqueous media for hydroxylation.
  • Reaction Time: Varies from several hours to overnight to ensure complete conversion.
  • Purification: Chromatographic methods and recrystallization are used to isolate pure product.

Representative Synthetic Scheme (Simplified)

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of chlorinated aromatic precursor Starting from chlorobenzene derivatives Chlorinated aromatic intermediate
2 Formation of boron-nitrogen heterocycle ring Reaction with boronic acid derivatives under controlled temperature Oxazaborine ring intermediate
3 Hydroxylation of boron center Treatment with aqueous acid/base Formation of 1-hydroxy group on boron
4 Purification and characterization Chromatography, NMR, MS Pure 7-Chloro-1H-benzo[d]oxazaborinin-1-ol

Research Findings and Characterization Data

Structural Confirmation

Biological Activity Correlation

Studies have shown that modifications at the 7-position, including chlorine substitution, affect the compound's ability to inhibit Wolbachia bacteria, with potent activity observed in vitro. The presence of the hydroxyl group on boron is critical for interaction with biological targets.

Physicochemical Properties

  • The compound exhibits good chemical stability due to the strong boron-oxygen covalent bond.
  • The chlorine substituent modulates lipophilicity and electronic distribution.
  • Hydroxylation enhances solubility and potential for hydrogen bonding in biological systems.

Comparative Table of Preparation Parameters from Literature

Parameter Typical Range/Condition Impact on Synthesis Reference
Reaction Temperature 0°C to 80°C Controls reaction rate and selectivity
Solvent Tetrahydrofuran, Dimethylformamide Facilitates ring closure and stability
Reaction Time 4 to 24 hours Ensures complete conversion
Chlorination Method Electrophilic substitution or precursor selection Determines substitution pattern
Hydroxylation Agent Aqueous acid/base Introduces hydroxyl group on boron
Purification Techniques Chromatography, recrystallization Achieves high purity for characterization

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol with three benzodithiazine derivatives (compounds 15 , 17 , and 3 ) from the 2015 study . These analogs share chlorine substituents and heterocyclic cores but differ in heteroatoms (B vs. S/N) and functional groups.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (ppm)
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol C₇H₅ClBNO₂ 187.38 (calc.) B-O-N ring, Cl, -OH Data unavailable B-O (expected ~1350–1250) Aromatic H (expected δ 6.5–8.5)
Compound 15 C₁₇H₁₄ClN₃O₆S₂ 455.89 Cl, SO₂, C=O (ester), C=N (hydrazone), -OH 310–311 (dec.) 3320 (OH), 1715 (C=O), 1615 (C=N), 1130 (SO₂) δ 8.40 (N=CH), δ 10.25 (OH)
Compound 17 C₁₇H₁₂ClN₃O₄S₂ 437.88 (calc.) Cl, SO₂, C≡N (cyano), C=N (hydrazone) 314–315 (dec.) 2235 (C≡N), 1605 (C=N), 1160 (SO₂) δ 7.84 (aromatic H), δ 3.69 (N-CH₃)
Compound 3 C₁₀H₁₀ClN₃O₄S₂ 335.78 Cl, SO₂, C=O (ester), N-NH₂ (hydrazine) 252–253 (dec.) 3360 (N-NH₂), 1740 (C=O), 1155 (SO₂) δ 3.30 (N-CH₃), δ 5.78 (N-NH₂)

Key Research Findings

Electronic and Reactivity Profiles
  • Boron vs. Sulfur Heterocycles : The oxazaborinine core in the target compound introduces Lewis acidity due to boron’s empty p-orbital, enabling coordination with nucleophiles (e.g., enzymes or solvents). In contrast, benzodithiazines (S/N cores) exhibit strong electron-withdrawing effects from SO₂ groups, enhancing stability but reducing Lewis acid reactivity .
Spectroscopic Signatures
  • IR Spectroscopy: The target compound’s B-O stretching (expected ~1250–1350 cm⁻¹) contrasts with the SO₂ asymmetric/symmetric stretches (~1130–1160 cm⁻¹) in benzodithiazines. Cyano (C≡N) and hydrazone (C=N) groups in compounds 15 and 17 further diversify their IR profiles .
  • NMR Trends : The hydroxyl proton in compound 15 (δ 10.25 ppm) and hydrazine NH₂ in compound 3 (δ 5.78 ppm) highlight hydrogen-bonding capabilities absent in the boron analog.
Thermal Stability
  • The boron compound’s melting point is unreported, but benzodithiazines show high thermal stability (dec. >250°C), likely due to rigid SO₂ and aromatic systems. Compound 15 (310–311°C) outperforms 3 (252–253°C), suggesting substituent-dependent stability .

Biological Activity

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol features a boron atom integrated into a benzene ring system, which is known to influence its biological interactions. The molecular formula is C8H6ClBNOC_8H_6ClBNO with a molecular weight of approximately 175.5 g/mol.

Mechanisms of Biological Activity

The biological activity of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol has been linked to several mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein interactions critical for cancer cell proliferation and immune evasion.
  • Antimicrobial Activity : Boron-containing compounds are noted for their ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.

Anticancer Activity

Research has indicated that derivatives of oxazaborine compounds exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (µM)Mechanism
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-olMCF-7 (breast cancer)0.30 - 157.4Inhibition of cell proliferation
L7 (related compound)PD-L1 expressing cells1.8 nMBlockade of PD-1/PD-L1 interaction

In a study involving various breast cancer cell lines (MCF-7, CAMA-1), the compound demonstrated IC50 values that suggest potent inhibitory effects on cell growth .

Antimicrobial Activity

The compound has shown promise in treating infections caused by Wolbachia, a bacterium associated with several tropical diseases:

CompoundTarget BacteriumEC50 (nM)
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-olWolbachia infected cells<1000

These results indicate that the compound may serve as an effective agent against Wolbachia-related infections .

Case Study 1: Breast Cancer Treatment

In vitro studies on MCF-7 cells revealed that 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol significantly reduced cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Filarial Infections

A preclinical study demonstrated that the administration of boron-containing compounds led to a marked reduction in Wolbachia load in filarial worms in mouse models. This suggests potential therapeutic applications for treating lymphatic filariasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol, and what methodological considerations ensure reproducibility?

  • Answer : Two primary methods are documented:

  • Microwave-assisted multi-component synthesis : Achieves high yields (e.g., 90% for structurally similar compounds) using green chemistry principles, with IR and NMR confirming product integrity .
  • Reflux-based cyclization : Involves heating 1,3-dicarbonyl precursors with hydroxylamine hydrochloride in ethanol under acidic conditions, followed by chloroform extraction and flash chromatography (CHCl₃/MeOH = 97:3) for purification .
  • Key considerations : Reaction time (24+ hours for reflux), solvent polarity, and chromatography solvent ratios significantly impact purity and yield.

Q. Which spectroscopic techniques are critical for characterizing 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol?

  • Answer : A combination of techniques is required:

  • ¹H-NMR and ¹³C-NMR : Resolve substituent positioning (e.g., δ 9.55 ppm singlet for aromatic protons in related oxazaborinines) .
  • IR spectroscopy : Identifies functional groups (e.g., B-O stretches at 1301 cm⁻¹, B-N at 1539 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+Na]+ calc. 368.0865 vs. found 368.0866 for analogs) .
  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles.

Q. How can researchers ensure structural accuracy when synthesizing boron-containing heterocycles like this compound?

  • Answer :

  • X-ray crystallography : Resolves ambiguities in boron coordination geometry (not explicitly cited but inferred from analogous studies).
  • Computational modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to validate assignments .
  • Elemental analysis : Confirm boron and chlorine content via combustion analysis or inductively coupled plasma (ICP) methods.

Advanced Research Questions

Q. How can contradictory spectroscopic data for 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol derivatives be resolved?

  • Answer : Contradictions often arise from:

  • Dynamic equilibria : Boron-nitrogen coordination may shift under varying solvent conditions. Use temperature-dependent NMR to detect equilibria .
  • Impurity interference : Employ High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric species (e.g., chlorine vs. bromine isotopes) .
  • Collaborative validation : Cross-reference data with independent labs or databases like CC-DPS, which uses QSPR and neural networks for predictive modeling .

Q. What mechanistic insights govern the reactivity of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol in cross-coupling reactions?

  • Answer :

  • Boron’s electrophilicity : The electron-deficient boron center facilitates nucleophilic attacks, as seen in Suzuki-Miyaura couplings with palladium catalysts (analogous to ’s palladium diacetate use) .
  • Chlorine’s role : Acts as a leaving group in substitution reactions. Kinetic studies (e.g., varying temperature/pH) can map activation barriers.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while protic solvents may hinder reactivity .

Q. What statistical or computational approaches optimize reaction conditions for high-yield synthesis?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio) and identify interactions .
  • Machine learning : Train models on existing data (e.g., CC-DPS’s 2,100+ compound datasets) to predict optimal conditions .
  • Green metrics : Evaluate solvent toxicity and energy efficiency (e.g., microwave vs. conventional heating) using tools like EATOS .

Q. How do steric and electronic factors influence the biological activity of this compound?

  • Answer :

  • Steric effects : Bulky substituents near the boron center may hinder binding to biological targets (e.g., enzymes). Molecular docking studies can simulate interactions.
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance boron’s electrophilicity, potentially increasing reactivity with nucleophilic residues.
  • SAR studies : Synthesize analogs (e.g., replacing Cl with Br or modifying the oxazaborinine ring) and compare bioactivity profiles .

Methodological Recommendations

  • Data collection : Triangulate results using multiple techniques (e.g., NMR, HRMS, XRD) to mitigate instrument-specific biases .
  • Pilot studies : Conduct small-scale reactions with revised protocols (e.g., adjusted reflux times) before scaling up .
  • Open science : Share raw data in repositories to enable meta-analyses and reproducibility checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.